2-(Methylsulfonyl)-5-nitrotoluene

Description

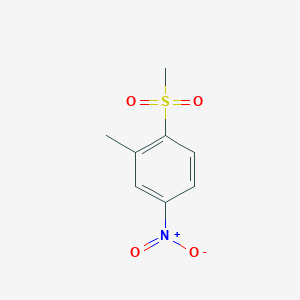

2-(Methylsulfonyl)-5-nitrotoluene is a nitroaromatic compound with the molecular formula C₈H₉NO₄S (molecular weight: 215.22 g/mol). It features a toluene backbone substituted with a methylsulfonyl (-SO₂CH₃) group at position 2 and a nitro (-NO₂) group at position 5. This compound is primarily utilized as a synthetic intermediate in agrochemicals, pharmaceuticals, and specialty chemicals. Its electron-withdrawing substituents (sulfonyl and nitro) confer reactivity in electrophilic and nucleophilic reactions, making it valuable for synthesizing herbicides, dyes, and polymers .

Properties

IUPAC Name |

2-methyl-1-methylsulfonyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-6-5-7(9(10)11)3-4-8(6)14(2,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHQJBGKYCHBND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-5-nitrotoluene typically involves the nitration of 2-methylsulfonyl toluene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method offers advantages such as improved safety, better temperature control, and higher efficiency compared to traditional batch processes. The use of continuous flow reactors also allows for the precise control of reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-5-nitrotoluene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: N, N′, N″-trihydroxyisocyanuric acid (THICA) as the catalyst and nitric acid as the promoter.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: 2-nitro-4-methylsulfonylbenzoic acid.

Reduction: 2-(Methylsulfonyl)-5-aminotoluene.

Substitution: Various substituted toluenes depending on the nucleophile used.

Scientific Research Applications

2-(Methylsulfonyl)-5-nitrotoluene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.

Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biological pathways involving sulfonyl and nitro groups.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-5-nitrotoluene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The methylsulfonyl group can act as an electrophilic center, facilitating nucleophilic attack by biological nucleophiles. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The chemical behavior and applications of 2-(Methylsulfonyl)-5-nitrotoluene can be contextualized by comparing it to analogous nitroaromatic sulfonates and sulfonic acids. Below is a detailed analysis:

Structural and Functional Group Comparisons

| Compound Name | Molecular Formula | Substituents (Positions) | Key Functional Groups |

|---|---|---|---|

| This compound | C₈H₉NO₄S | -NO₂ (5), -SO₂CH₃ (2) | Methylsulfonyl, nitro |

| 2-Methyl-5-nitrobenzenesulfonic acid | C₇H₇NO₅S | -NO₂ (5), -SO₃H (1), -CH₃ (2) | Sulfonic acid, nitro, methyl |

| 4-Nitrotoluene-2-sulfonic acid | C₇H₇NO₅S | -NO₂ (4), -SO₃H (2) | Sulfonic acid, nitro |

| Foramsulfuron (herbicide derivative) | C₁₇H₂₀N₄O₇S | -SO₂NHCON(CH₃)₂, -NO₂ | Sulfonylurea, nitro |

Key Observations :

- Polarity and Solubility :

- The sulfonic acid group (-SO₃H) in 2-methyl-5-nitrobenzenesulfonic acid increases water solubility (soluble in water and oxygenated solvents) compared to the methylsulfonyl group (-SO₂CH₃) in this compound, which is more lipophilic .

- Foramsulfuron, a sulfonylurea herbicide derived from similar nitroaromatic precursors, exhibits moderate water solubility due to its urea moiety .

Research Findings :

- Synthetic Utility :

- The nitro group in this compound facilitates reduction to amines, a critical step in herbicide synthesis (e.g., foramsulfuron) .

- In contrast, sulfonic acid derivatives like 4,4'-dinitrostilbene-2,2'-disulfonic acid are precursors for direct dyes (e.g., Direct Yellow 6) due to their ionic character .

- Biological Activity :

Physicochemical Data Table

| Property | This compound | 2-Methyl-5-nitrobenzenesulfonic acid | Foramsulfuron |

|---|---|---|---|

| Molecular Weight (g/mol) | 215.22 | 217.20 | 424.43 |

| Melting Point (°C) | Not reported | 130–133 | 141–143 |

| Solubility | Organic solvents | Water, oxygenated solvents | Moderate (aqueous) |

| Primary Use | Agrochemical intermediate | Dye manufacturing | Herbicide |

Biological Activity

2-(Methylsulfonyl)-5-nitrotoluene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a methylsulfonyl group and a nitro group attached to a toluene backbone. Its molecular formula is C8H9N2O4S, with a molecular weight of approximately 215.23 g/mol. The presence of the nitro group is significant as it contributes to the compound's biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Nitro Group Reduction : Nitro compounds often undergo reduction to form reactive intermediates, which can interact with cellular macromolecules, including DNA and proteins. This interaction can lead to cellular damage and apoptosis in target cells .

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including those involved in inflammatory pathways. The methylsulfonyl moiety may enhance the compound's ability to interact with specific enzyme active sites.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Nitro-containing compounds are known for their broad-spectrum antimicrobial properties. Studies suggest that this compound may exhibit antibacterial effects by generating reactive oxygen species upon reduction, leading to bacterial cell death .

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting key inflammatory mediators such as COX-2 and iNOS. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

- Anticancer Potential : Preliminary studies indicate that nitro compounds can have antitumor effects, possibly through mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Inhibits COX-2 and iNOS | |

| Anticancer | Induces apoptosis in cancer cell lines |

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various nitro compounds, including this compound, against Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited significant inhibitory effects, with an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics like metronidazole .

Case Study: Anti-inflammatory Mechanism

In vitro experiments demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The compound's ability to modulate inflammatory pathways suggests its potential as a therapeutic agent in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.